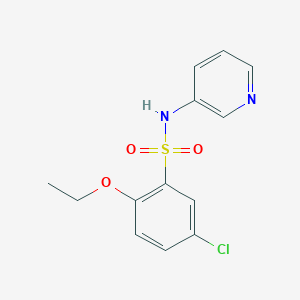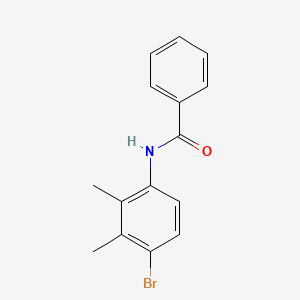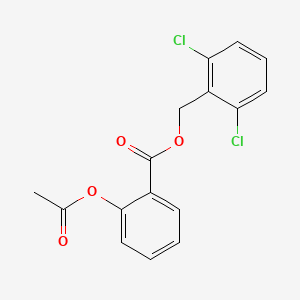
N~2~-(2,5-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~2~-(2,5-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide is a synthetic organic compound characterized by the presence of a glycinamide backbone substituted with a 2,5-dimethylphenyl group and a methylsulfonyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N2-(2,5-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,5-dimethylphenylamine and methylsulfonyl chloride.
Formation of Intermediate: The 2,5-dimethylphenylamine is reacted with glycine to form an intermediate compound.
Sulfonylation: The intermediate is then treated with methylsulfonyl chloride under controlled conditions to introduce the methylsulfonyl group.
Industrial Production Methods
Industrial production of N2-(2,5-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Batch Reactors: Utilizing batch reactors for controlled addition of reagents.
Purification: Employing techniques such as recrystallization or chromatography for purification.
Analyse Chemischer Reaktionen
Types of Reactions
N~2~-(2,5-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
N~2~-(2,5-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of N2-(2,5-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Receptor Interaction: Modulating receptor activity to influence cellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N~2~-(2,5-dimethylphenyl)glycinamide: Lacks the methylsulfonyl group, which may affect its reactivity and biological activity.
N~2~-(methylsulfonyl)glycinamide: Lacks the 2,5-dimethylphenyl group, resulting in different chemical and physical properties.
Uniqueness
N~2~-(2,5-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide is unique due to the presence of both the 2,5-dimethylphenyl and methylsulfonyl groups, which confer specific chemical reactivity and potential biological activity not observed in similar compounds.
Eigenschaften
IUPAC Name |
2-(2,5-dimethyl-N-methylsulfonylanilino)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O3S/c1-8-4-5-9(2)10(6-8)13(7-11(12)14)17(3,15)16/h4-6H,7H2,1-3H3,(H2,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOTJQIKJFSDMKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N(CC(=O)N)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-({N'-[(E)-[5-Methyl-2-(methylsulfanyl)thiophen-3-YL]methylidene]hydrazinecarbonyl}(4-oxo-3,4-dihydrophthalazin-1-YL)methyl)benzamide](/img/structure/B5717171.png)
![4-[2-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)carbonohydrazonoyl]phenyl benzoate](/img/structure/B5717173.png)
![N-[3-(DIMETHYLAMINO)PROPYL]-3-(MORPHOLINE-4-SULFONYL)BENZAMIDE](/img/structure/B5717181.png)

![5-[(4-chloropyrazol-1-yl)methyl]-N-[(4-methoxyphenyl)methyl]furan-2-carboxamide](/img/structure/B5717210.png)


![3-[(difluoromethyl)thio]-4-(2,3-dimethylphenyl)-5-(2-thienyl)-4H-1,2,4-triazole](/img/structure/B5717227.png)
![1-[(2,4-dimethoxyphenyl)methyl]-4-ethylpiperazine](/img/structure/B5717235.png)


![N-[(2-hydroxy-3-quinolinyl)methyl]-N,2-dimethylpropanamide](/img/structure/B5717242.png)
![Methyl 4-methyl-2-[(2-methylbenzoyl)carbamothioylamino]-1,3-thiazole-5-carboxylate](/img/structure/B5717246.png)

